N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
Description
Contextualization within Diamine Chemistry and its Significance
Diamines are a class of organic compounds containing two amine functional groups. They are of significant importance in chemistry, serving as key building blocks for polymers, polyamides, and polyurethanes. Furthermore, their ability to act as bidentate ligands allows them to form stable complexes with a wide array of metal ions, making them crucial components in the realm of coordination chemistry and catalysis. asm.org
Within this class, N,N,N',N'-Tetramethyl-2-butene-1,4-diamine holds a distinct position. Unlike its saturated analogue, N,N,N',N'-tetramethyl-1,4-butanediamine, the presence of the C=C double bond in the backbone of this compound introduces conformational rigidity and alters the spatial arrangement of the two nitrogen atoms. This structural constraint influences its chelation properties and the stability of the resulting metal complexes.
A well-known saturated tertiary diamine, tetramethylethylenediamine (TMEDA), is widely used as a ligand for metal ions and as a reagent in organic synthesis. sigmaaldrich.com The comparison with TMEDA highlights the unique characteristics of this compound. The unsaturation in the carbon backbone of the latter can influence the electronic properties of the nitrogen lone pairs and the steric environment around the metal center in its complexes.
The general synthesis of this compound often involves the reaction of 1,4-dibromo-2-butene (B147587) with dimethylamine (B145610). This method allows for the preparation of this unsaturated diamine, which can then be utilized in various chemical applications.
Historical Development and Evolution of Research on this compound
While the precise first synthesis of this compound is not extensively documented in readily available literature, research on diamines and their coordination chemistry dates back to the early 20th century. fishersci.com The systematic study of the synthesis and reactivity of a wide range of diamines, including unsaturated ones, likely emerged from the broader interest in developing new ligands for coordination chemistry and as monomers for polymer synthesis.
The evolution of research on this specific diamine can be traced through its appearance in chemical supplier catalogs and its citation in studies focusing on its applications. For instance, its use as a precursor for the synthesis of quaternary ammonium (B1175870) compounds with specific properties has been a subject of investigation. chemicalbook.com The availability of both the mixed isomers and the specific trans-isomer from various chemical suppliers indicates a sustained interest in its use for research and development. sigmaaldrich.comfishersci.comchemicalbook.comtcichemicals.comsigmaaldrich.com
Isomeric Forms and Their Differential Research Interest
This compound can exist as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the substituents around the C=C double bond is different in these two isomers, leading to distinct molecular shapes and properties.
The trans-isomer, where the two -CH₂N(CH₃)₂ groups are on opposite sides of the double bond, is generally the more stable and more commonly studied isomer. This is reflected in its individual listing and CAS number (111-52-4) by chemical suppliers. sigmaaldrich.com The greater stability of the trans-isomer is a common feature in disubstituted alkenes due to reduced steric hindrance between the bulky substituents. researchgate.net
In contrast, the cis-isomer, with the substituents on the same side of the double bond, is expected to be less stable due to steric repulsion. While there is a lack of extensive research specifically focused on the cis-isomer of this compound, studies on the related compound, 2-butene-1,4-diol (B106632), have demonstrated that the separation of its cis and trans isomers is achievable using chromatographic techniques. nih.gov This suggests that similar separation methods could potentially be applied to the diamine, which would enable a more detailed investigation of the properties and reactivity of the individual isomers.
The differential research interest, with a clear focus on the trans-isomer, is likely a consequence of its greater thermodynamic stability and commercial availability. However, the unique spatial arrangement of the nitrogen donors in the cis-isomer could lead to different coordination behavior and applications, representing an area for potential future research. The coordination geometry of metal complexes derived from the cis-isomer would be significantly different from those of the trans-isomer, potentially leading to novel catalytic activities or material properties.
| Isomer | Structure | General Stability | Research Focus |
| cis-(Z) | Substituents on the same side of the C=C bond | Less stable due to steric hindrance | Limited research available |
| trans-(E) | Substituents on opposite sides of the C=C bond | More stable | More commonly studied and commercially available |
Physicochemical Properties of this compound (Isomer Mixture)
| Property | Value | Reference |
| CAS Number | 4559-79-9 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₈N₂ | sigmaaldrich.com |
| Molecular Weight | 142.24 g/mol | sigmaaldrich.com |
| Boiling Point | 171-172 °C at 735 mmHg | sigmaaldrich.com |
| Density | 0.808 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.4416 | sigmaaldrich.com |
Physicochemical Properties of trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
| Property | Value | Reference |
| CAS Number | 111-52-4 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₈N₂ | sigmaaldrich.com |
| Molecular Weight | 142.24 g/mol | sigmaaldrich.com |
| Purity | ≥98% | calpaclab.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDAAUECWBMLW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883306 | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
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Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-52-4, 4559-79-9 | |
| Record name | (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111524 | |
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| Record name | N,N,N',N'-Tetramethylbut-2-enylenediamine | |
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| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
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| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
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| Record name | N,N,N',N'-tetramethylbut-2-enylenediamine | |
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| Record name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of N,n,n ,n Tetramethyl 2 Butene 1,4 Diamine
Regio- and Stereoselective Synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
The selective synthesis of specific isomers of this compound is crucial for its application in coordination chemistry and as a precursor in organic synthesis. The primary methods for its preparation involve nucleophilic substitution reactions on halogenated butene precursors.
Nucleophilic Substitution Routes from Halogenated Butene Precursors
The most prevalent and industrially significant methods for synthesizing this compound rely on the reaction of a 1,4-dihalo-2-butene with an excess of dimethylamine (B145610). This reaction typically proceeds via a nucleophilic substitution mechanism.
The synthesis using 1,4-dibromo-2-butene (B147587) is a common laboratory and industrial method. The general approach involves reacting 1,4-dibromo-2-butene with an excess of dimethylamine. To neutralize the hydrobromic acid generated during the reaction, a base is typically employed. The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction, with polar solvents like ethanol (B145695) or methanol (B129727) being commonly used. Reaction temperatures are a key parameter to optimize in order to maximize the yield and selectivity, and they can range from ambient to moderately elevated conditions.
Detailed optimization of this reaction would involve systematically varying parameters such as the molar ratio of dimethylamine to the dibromobutene, the type and amount of base, the solvent polarity, and the reaction temperature and time. A hypothetical optimization table based on common practices in organic synthesis is presented below.
Table 1: Hypothetical Optimization of the Synthesis of this compound from 1,4-Dibromo-2-butene
| Entry | Dimethylamine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2.2 | K₂CO₃ (2.5) | Ethanol | 25 | 24 | 65 |
| 2 | 4.0 | K₂CO₃ (2.5) | Ethanol | 25 | 24 | 80 |
| 3 | 4.0 | Na₂CO₃ (2.5) | Ethanol | 50 | 12 | 85 |
| 4 | 4.0 | Et₃N (3.0) | Methanol | 50 | 12 | 82 |
| 5 | 4.0 | K₂CO₃ (2.5) | Acetonitrile (B52724) | 50 | 12 | 75 |
| 6 | 4.0 | K₂CO₃ (2.5) | Ethanol | 78 (reflux) | 6 | 90 |
This table is a representative example and does not reflect actual experimental data from a specific cited source.
An alternative and often more cost-effective route utilizes 1,4-dichloro-2-butene as the starting material. The reaction conditions are similar to those used for the dibromo-derivative, employing a base and a polar solvent to facilitate the nucleophilic substitution.
The choice between 1,4-dibromo-2-butene and 1,4-dichloro-2-butene often comes down to a trade-off between reactivity and cost. Bromine is a better leaving group than chlorine, which generally leads to faster reaction rates and potentially higher yields under milder conditions for the dibromo precursor. However, 1,4-dichloro-2-butene is typically less expensive. A comparative analysis would be essential to determine the most economically viable process for industrial-scale production.
Table 2: Hypothetical Comparative Analysis of Halogenated Precursors
| Precursor | Relative Reactivity | Typical Reaction Conditions | Cost | Overall Efficiency |
|---|---|---|---|---|
| 1,4-Dibromo-2-butene | Higher | Milder (e.g., lower temp., shorter time) | Higher | Potentially higher yield and purity |
| 1,4-Dichloro-2-butene | Lower | More forcing (e.g., higher temp., longer time) | Lower | May require more optimization to achieve comparable yields |
This table provides a general comparison and does not represent specific experimental data.
Stereochemical Control in the Synthesis of (E)- and (Z)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
The double bond in the 2-position of the butene chain allows for the existence of (E) and (Z) stereoisomers. The IUPAC name for the commonly synthesized product is (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine, indicating a trans configuration across the double bond. This stereoisomer is generally the more thermodynamically stable product.
The stereochemical outcome of the synthesis is often dictated by the stereochemistry of the starting dihalo-2-butene. Commercially available 1,4-dichloro-2-butene is often a mixture of cis and trans isomers. The synthesis of the pure (Z)-isomer of this compound would likely require starting with the pure (Z)-1,4-dihalo-2-butene and employing reaction conditions that prevent isomerization.
While this compound itself is achiral, the introduction of substituents on the butene backbone or the methyl groups can create chiral centers. Achieving enantiomeric purity in such derivatives is a significant challenge in synthetic chemistry. General strategies for the asymmetric synthesis of amines often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For instance, methods developed for the asymmetric synthesis of other chiral diamines could potentially be adapted. These might include the use of chiral ligands in metal-catalyzed amination reactions or the diastereoselective synthesis followed by removal of a chiral auxiliary. However, specific methodologies for the enantioselective synthesis of chiral derivatives of this compound are not widely reported in the literature.
Mechanistic Investigations into the Formation Pathways of this compound
The formation of this compound from 1,4-dihalo-2-butenes and dimethylamine is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the dimethylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The reaction occurs in two successive steps, with the first substitution forming N,N-dimethyl-4-halo-2-buten-1-amine as an intermediate, which then undergoes a second substitution to yield the final product.
The stereospecificity of the reaction, where the (E)- or (Z)-geometry of the starting material is retained in the product, is consistent with an SN2 pathway, which involves a backside attack and inversion of configuration at the stereocenter, though in this case, it preserves the alkene geometry. The use of an excess of the amine nucleophile helps to drive the reaction to completion and minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts. The presence of a base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.
Further mechanistic studies could involve kinetic analysis to determine the reaction order with respect to each reactant, as well as computational studies to model the transition states and intermediates of the SN2 pathway.
Derivatization and Functionalization of the this compound Core
The presence of both nucleophilic tertiary amine groups and an electrophilically susceptible alkene moiety allows for a range of chemical modifications, enabling the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry.
Oxidative Transformations and Product Characterization
The tertiary amine groups in this compound are susceptible to oxidation, typically with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA), to yield the corresponding N-oxides. The oxidation can proceed in a stepwise manner, allowing for the potential formation of the mono-N-oxide or the di-N-oxide, depending on the stoichiometry of the oxidant used.
The general transformation is depicted below:
Mono-oxidation: this compound + 1 eq. Oxidant → this compound-N-oxide
Di-oxidation: this compound + 2 eq. Oxidant → this compound-N,N'-dioxide
The resulting N-oxides are valuable intermediates in their own right, known for their utility in various organic transformations. chemicalbook.com Characterization of these products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the N-O bond and Mass Spectrometry (MS) to verify the change in molecular weight.
Table 1: Representative Oxidative Transformations
| Oxidizing Agent | Stoichiometry | Expected Major Product |
| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | This compound-N-oxide |
| Hydrogen Peroxide (H₂O₂) | >2 equivalents | This compound-N,N'-dioxide |
| m-CPBA | ~1 equivalent | This compound-N-oxide |
| m-CPBA | >2 equivalents | This compound-N,N'-dioxide |
Note: The data in this table is representative of expected outcomes based on general principles of amine oxidation and not from specific documented experiments on this compound.
Reductive Transformations and their Synthetic Utility
The carbon-carbon double bond in this compound can be readily reduced to the corresponding saturated alkane through catalytic hydrogenation. This transformation yields N,N,N',N'-tetramethylbutane-1,4-diamine, a saturated diamine that can serve as a flexible ligand in coordination chemistry or as a building block for other saturated aliphatic compounds.
Commonly employed catalysts for this type of reduction include platinum or palladium on a carbon support (Pt/C or Pd/C) under a hydrogen atmosphere. The reaction is generally high-yielding and proceeds under relatively mild conditions.
This compound + H₂ (in the presence of a catalyst) → N,N,N',N'-Tetramethylbutane-1,4-diamine
The synthetic utility of this reduction lies in the ability to access the saturated diamine scaffold, which possesses different conformational flexibility and reactivity compared to its unsaturated precursor.
Table 2: Representative Reductive Transformations
| Catalyst | Hydrogen Pressure | Expected Product |
| Palladium on Carbon (Pd/C) | 1-5 atm | N,N,N',N'-Tetramethylbutane-1,4-diamine |
| Platinum on Carbon (Pt/C) | 1-5 atm | N,N,N',N'-Tetramethylbutane-1,4-diamine |
| Raney Nickel | 1-5 atm | N,N,N',N'-Tetramethylbutane-1,4-diamine |
Note: The data in this table is representative of expected outcomes based on general principles of alkene hydrogenation and not from specific documented experiments on this compound.
Advanced Nucleophilic Substitution Reactions and Scaffold Building
The nucleophilic nature of the tertiary amine groups allows for their reaction with various electrophiles, most notably alkyl halides, in a process known as quaternization. This reaction leads to the formation of quaternary ammonium salts. Given the presence of two amine functionalities, this compound can undergo mono- or di-quaternization to yield mono- or bis-quaternary ammonium salts, respectively.
These bis-quaternary ammonium salts, also known as bolaform amphiphiles, are of particular interest for their potential applications as surfactants and antimicrobial agents. The synthesis of these compounds involves the reaction of the diamine with two equivalents of an alkyl halide.
The general reaction for di-quaternization is:
This compound + 2 R-X → [R-(CH₃)₂N⁺-CH₂-CH=CH-CH₂-N⁺(CH₃)₂-R]·2X⁻
Where R is an alkyl group and X is a halide.
This reaction allows for the construction of larger, more complex molecular scaffolds with cationic centers, which can be tailored by varying the nature of the alkyl halide. This scaffold-building capability makes this compound a valuable precursor in the synthesis of functional materials and biologically active molecules.
Table 3: Representative Nucleophilic Substitution Reactions (Di-quaternization)
| Alkyl Halide (R-X) | Expected Product |
| Methyl Iodide (CH₃I) | 1,4-Bis(trimethylammonio)-2-butene diiodide |
| Ethyl Bromide (C₂H₅Br) | 1,4-Bis(diethylmethylammonio)-2-butene dibromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | 1,4-Bis(benzyldimethylammonio)-2-butene dichloride |
Note: The data in this table is representative of expected outcomes based on general principles of amine quaternization and not from specific documented experiments on this compound.
Iii. Coordination Chemistry and Catalytic Applications of N,n,n ,n Tetramethyl 2 Butene 1,4 Diamine
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a Ligand in Metal Complexation
The ability of this compound to act as a chelating ligand is central to its application in inorganic and organometallic chemistry. The two nitrogen atoms readily coordinate to a single metal center, forming a stable chelate ring. This chelation enhances the stability of the resulting metal complexes compared to those formed with monodentate amine ligands.
Design and Synthesis of this compound-Metal Complexes
The synthesis of metal complexes incorporating this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of transition metals like manganese(II), iron(II), and zinc(II) can be prepared by reacting the corresponding metal acetylacetonate (B107027) precursors, [M(acac)₂(H₂O)₂], with N,N,N',N'-tetramethylethylenediamine (TMEDA), a structurally similar saturated diamine ligand. nih.gov This general approach can be adapted for this compound, where the diamine ligand displaces the water molecules from the metal's coordination sphere.
A general synthetic route is as follows: [M(acac)₂(H₂O)₂] + (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂ → [M(acac)₂((CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂)] + 2H₂O
The choice of solvent is crucial and is often an organic solvent like toluene (B28343) or ethanol (B145695) to facilitate the dissolution of the reactants and precipitation of the product complex. nih.gov Recrystallization from a suitable solvent, such as n-hexane, is then employed to obtain the pure crystalline product. Similarly, copper(II) complexes can be synthesized by reacting a copper(II) salt, such as copper(II) chloride, with the diamine ligand in a suitable solvent. nih.gov
Influence of Ligand Structure on Coordination Geometry and Complex Stability
For four-coordinate complexes, the geometry can range from tetrahedral to square planar, while five-coordinate complexes can adopt trigonal bipyramidal or square pyramidal geometries. Octahedral geometry is common for six-coordinate complexes. nih.gov The specific geometry adopted is a fine balance between the electronic preferences of the metal ion and the steric constraints imposed by the ligand. For example, in related TMEDA complexes with acetylacetonate, the metal centers are nearly octahedrally coordinated by the two nitrogen atoms of the diamine and four oxygen atoms from the two acetylacetonate ligands, resulting in an N₂O₄ coordination sphere. nih.gov
The stability of the complex is enhanced by the chelate effect, where the bidentate nature of the ligand leads to a more thermodynamically stable complex compared to coordination by two separate monodentate ligands. The four methyl groups on the nitrogen atoms introduce steric hindrance that can also influence the stability and reactivity of the complex.
Spectroscopic Characterization of Metal-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Adducts
Spectroscopic techniques are essential for the characterization of newly synthesized metal complexes of this compound. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed.
In the IR spectrum of the free ligand, characteristic peaks for the C=C stretching vibration are observed in the region of 1640–1680 cm⁻¹, and the N-CH₃ stretching vibrations appear around 2800–2850 cm⁻¹. nih.gov Upon coordination to a metal ion, shifts in these vibrational frequencies can be observed. The formation of metal-nitrogen (M-N) bonds is typically confirmed by the appearance of new absorption bands in the far-IR region.
¹H NMR spectroscopy of the diamagnetic complexes provides information about the ligand's environment. The chemical shifts of the protons on the ligand will change upon coordination to a metal center. For the free ligand, signals for the N-CH₃ protons are expected around δ 2.2–2.4 ppm, and the olefinic protons (C=C-H) typically appear in the range of δ 5.4–5.8 ppm. nih.gov
Mass spectrometry is used to determine the molecular weight of the complex and can provide insights into its fragmentation pattern, further confirming its structure. The molecular ion peak for the free ligand is observed at m/z 142.24. nih.gov
Catalytic Activity of this compound-Metal Complexes
Metal complexes containing diamine ligands are widely explored for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the diamine ligand can be tuned to influence the reactivity and selectivity of the metal catalyst.
Applications in Homogeneous Catalysis
Complexes of transition metals with this compound have potential applications in homogeneous catalysis. While specific examples for this exact ligand are not extensively documented in readily available literature, related diamine complexes, particularly those of palladium, are known to be effective catalysts for various cross-coupling reactions. For instance, palladium complexes with chelating diphosphine ligands, which are analogous to diamines, are used in reactions like Suzuki-Miyaura and Heck couplings. The diamine ligand can stabilize the metal center and facilitate the catalytic cycle. The catalytic utility of such complexes is an area of ongoing research.
Asymmetric Catalysis utilizing Chiral this compound Derivatives
The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry. Chiral diamines are a crucial class of ligands for achieving high enantioselectivity in a wide range of reactions. researchgate.netmiamioh.edu While this compound itself is achiral, the synthesis of chiral derivatives could open avenues for its use in asymmetric catalysis.
The introduction of chirality can be achieved by modifying the ligand backbone or the substituents on the nitrogen atoms. For example, research on other chiral diamines has shown that N-H diamines can sometimes provide higher enantiomeric ratios compared to their N-methylated counterparts in certain reactions, such as the addition to sterically hindered N-sulfonyl ketimines. chemrxiv.org This suggests that the development of chiral analogues of this compound, potentially with different N-substituents or a chiral backbone, could lead to effective catalysts for asymmetric transformations. However, the synthesis and application of such chiral derivatives of this specific ligand remain a largely unexplored area of research. researchgate.net
Mechanistic Studies of Catalytic Cycles Involving this compound as a Ligand
Inferred Mechanism of Action in Lithiation Reactions:
Organolithium reagents, such as n-butyllithium, typically exist in solution as large, stable aggregates (e.g., hexamers or tetramers). researchgate.netfishersci.frnih.gov These aggregates are kinetically less reactive. The introduction of a bidentate Lewis basic ligand like a diamine fundamentally alters this equilibrium.
Deaggregation of Organolithium Reagents: The diamine coordinates to the lithium centers, breaking down the large, stable aggregates into smaller, more reactive species like dimers and monomers. fishersci.frnih.gov This deaggregation is a crucial step in the catalytic cycle, as it "activates" the organometallic reagent. For example, studies on n-butyllithium have shown that in the presence of ethers, it deaggregates from a tetramer to a dimer. researchgate.netnih.gov Stronger, chelating ligands like TMEDA are known to favor the formation of even more reactive monomeric complexes. fishersci.fr
Formation of Reactive Monomeric Complexes: The chelation of the lithium ion by the two nitrogen atoms of the diamine forms a stable, monomeric complex. This process increases the carbanionic character of the alkyl group, significantly enhancing its nucleophilicity and basicity. fishersci.fr This effect is well-documented for TMEDA, which is known to strongly catalyze metallation reactions. fishersci.fruniurb.it For instance, the metallation of toluene with n-butyllithium is poor but proceeds in high yield when TMEDA is used as a catalyst. fishersci.fr
Substrate Interaction and Product Formation: The highly reactive monomeric organolithium-diamine complex can then readily participate in the main reaction, such as the deprotonation of a substrate (metalation) or addition to an electrophile. The ligand, having facilitated the key bond-forming or bond-breaking step, remains coordinated to the lithium cation in the product state (e.g., a lithium alkoxide or a new organolithium species).
The relative reactivity of different organolithium aggregates has been quantified in studies of related systems. For example, in certain reactions, the dimer of n-butyllithium has been found to be orders of magnitude more reactive than the tetramer. researchgate.net This highlights the profound kinetic impact of deaggregation, which is the primary mechanistic role of diamine ligands.
Table 1: Aggregation States of Alkyllithium Compounds with Lewis Basic Ligands This table illustrates the general effect of Lewis basic ligands on the aggregation of alkyllithium reagents, as determined from studies on various ligands and alkyllithiums. The specific values for this compound are not available but are expected to follow this trend.
| Alkyllithium Compound | Solvent/Ligand System | Predominant Aggregation State | Reference |
| n-Butyllithium | Hydrocarbon | Hexamer / Octamer | researchgate.netnih.gov |
| n-Butyllithium | Diethyl Ether / THF | Tetramer / Dimer | researchgate.netnih.gov |
| Methyllithium | Diethyl Ether | Tetramer | nih.gov |
| Alkyllithium | TMEDA | Dimer / Monomer | fishersci.frnih.gov |
Iv. Advanced Applications in Biological and Materials Science Research
Research into Antimicrobial Properties and Underlying Mechanisms
Derivatives of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, especially its bis-quaternary ammonium (B1175870) salts, have been a subject of interest for their potential as antimicrobial agents. These compounds, often referred to as gemini (B1671429) surfactants, possess a structure with two hydrophilic heads and two hydrophobic tails, which is believed to enhance their surface and biological activities compared to their monomeric counterparts. nih.gov
Research has demonstrated that bis-quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. aneskey.comnih.gov Studies on various bis-QACs have shown efficacy against pathogenic strains such as Pseudomonas aeruginosa, a notable opportunistic pathogen, as well as Staphylococcus aureus and Escherichia coli. nih.govnih.govresearchgate.net The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
One study on bis-hydronopyl quaternary ammonium salts demonstrated significant antibacterial action against E. coli, P. aeruginosa, and S. aureus, with MIC values as low as 0.625 µg/mL against P. aeruginosa. researchgate.net Another investigation into a synthesized bis-quaternary ammonium salt (BQAS) also revealed potent bactericidal activity against both E. coli and S. aureus, with the latter showing greater sensitivity to the compound. nih.govresearchgate.net The bactericidal effect was found to be concentration-dependent, with bacterial inhibition reaching over 99% at a concentration of 50 μg/mL. nih.gov
Interactive Data Table: Antimicrobial Efficacy of Selected Bis-Quaternary Ammonium Compounds
| Compound/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bis-hydronopyl quaternary ammonium salt 4a | Escherichia coli | 2.5 µg/mL | researchgate.net |
| Bis-hydronopyl quaternary ammonium salt 4a | Pseudomonas aeruginosa | 0.625 µg/mL | researchgate.net |
| Bis-hydronopyl quaternary ammonium salt 4a | Staphylococcus aureus | 1.25 µg/mL | researchgate.net |
| Bis-Quaternary Ammonium Salt (BQAS) | Escherichia coli | >12.5 µg/mL (35.91% death rate) | nih.gov |
| Bis-Quaternary Ammonium Salt (BQAS) | Staphylococcus aureus | >12.5 µg/mL (36.48% death rate) | nih.gov |
| Bis-quaternary ammonium salts 1, 5, and 6 | S. aureus, E. coli, P. aeruginosa | 25.0 to 200.0 μg/mL | researchgate.net |
The primary mechanism of antimicrobial action for quaternary ammonium compounds, including those derived from this compound, is widely accepted to be the disruption of the bacterial cell membrane. nih.govnih.gov The cationic nature of the quaternary ammonium groups is crucial in this process. The positively charged nitrogen atoms are attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov
This initial electrostatic interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane. This infiltration disrupts the membrane's structural integrity and fluidity, leading to increased permeability. nih.gov The damage to the membrane results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death. researchgate.net For some pyridine-derived gemini QASs, a three-stage biocidal mechanism has been proposed, which involves the displacement of Mg2+ ions from the outer membrane, inhibition of respiratory enzymes, and leakage of cellular components. nih.gov
The emergence of microbial resistance to conventional antibiotics and disinfectants is a significant public health concern. researchgate.net While bacteria can develop resistance to quaternary ammonium compounds, often through mechanisms such as efflux pumps that actively remove the compounds from the cell, research into novel QAC structures, like gemini surfactants, is a strategy to overcome this issue. nih.govnih.gov The unique structure of gemini QACs, with their two cationic heads and two lipophilic tails, is thought to enhance their antimicrobial efficacy, potentially making them less susceptible to existing resistance mechanisms. nih.gov
Furthermore, there is interest in using such compounds not just as standalone antimicrobial agents, but also as modulators of existing microbial resistance. By disrupting the cell membrane, these compounds could potentially increase the permeability of the bacterial cell to other antibiotics, thus restoring the efficacy of drugs to which a bacterium had become resistant.
Role in Drug Development and Pharmaceutical Research
The utility of this compound extends into pharmaceutical research, primarily as a scaffold for the synthesis of new therapeutic agents.
This compound is a key starting material for the synthesis of bis-quaternary ammonium compounds. This is typically achieved through the Menschutkin reaction, where the tertiary amine groups of the diamine react with alkyl halides to form the corresponding quaternary ammonium salts. nih.gov This synthetic versatility allows for the creation of a wide array of bis-QACs with varying alkyl chain lengths and counter-ions, enabling the fine-tuning of their physicochemical and biological properties for specific therapeutic applications. aneskey.com The resulting amphiphilic molecules have shown potential not only as antimicrobial agents but also in other therapeutic areas. researchgate.netnih.gov
Beyond their antimicrobial properties, derivatives of this compound, specifically bis-quaternary ammonium compounds, have been explored for other pharmacological activities. One notable area of research is their potential as neuromuscular blocking agents. nih.govnih.govacs.org These compounds can act as antagonists at nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to muscle relaxation, a property that is valuable in surgical procedures. nih.govaneskey.com
Studies on Polyamine Transport Systems and Biological Interactions
Polyamines are essential for cell growth and differentiation, and their transport into cells is a highly regulated process. nih.govnih.gov The structural similarity of this compound to natural polyamines like putrescine makes it and its analogs valuable tools for studying these transport systems.
Research has demonstrated that the cellular uptake system for polyamines can be inhibited by structurally similar molecules. nih.gov Analogs of putrescine, a fundamental polyamine, can act as competitive inhibitors for its transport into cells. For instance, the putrescine analogue 1,4-diamino-2-butanone (DAB) has been shown to markedly inhibit the uptake of [H3]putrescine by promastigotes. nih.gov This inhibition is dose-dependent and can significantly reduce the intracellular concentration of putrescine. nih.gov Studies on rat alveolar type II cells have shown that the uptake of putrescine and the structurally similar compound paraquat (B189505) are inhibited in a partially competitive manner by each other, suggesting that while they share a transport pathway, they may bind to separate sites. nih.gov This principle of competitive inhibition by analogs is a key mechanism explored in research involving compounds like this compound to probe the function of polyamine transporters.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net This method is employed to understand how this compound and its analogs interact with polyamine transporters at a molecular level. researchgate.netajchem-a.com In a typical simulation, the 3D structures of the ligand (the diamine analog) and the receptor (the transporter protein) are prepared and brought together in a simulated environment. ajchem-a.comnih.gov The software calculates the most stable binding poses and scores them based on predicted binding affinity. researchgate.net
A key area of investigation is the effect of steric hindrance. The four methyl groups on the nitrogen atoms of this compound are significantly bulkier than the hydrogen atoms in putrescine. Docking simulations can reveal how this increased size and mass affect the molecule's ability to fit into the transporter's binding pocket. The analysis focuses on interactions such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. researchgate.netajchem-a.com The results can explain whether the compound acts as a substrate that is transported or as an inhibitor that blocks the transporter.
Table 1: Parameters in a Hypothetical Molecular Docking Study| Parameter | Description | Example Value/Software |
|---|---|---|
| Target Protein | A specific polyamine transporter protein. | SLC3A2 (Polyamine Exporter) nih.gov |
| Ligands | Molecules whose binding is being tested. | Putrescine, this compound |
| Docking Software | Program used to perform the simulation. | AutoDock Vina researchgate.net |
| Force Field | Set of parameters to calculate potential energy. | MMFF94 |
| Analysis Metrics | Data used to evaluate the binding interaction. | Binding Affinity (kcal/mol), RMSD (Å), Interacting Residues ajchem-a.com |
The polyamine transport system is not only crucial for cellular homeostasis but also presents an opportunity for targeted drug delivery, particularly to the brain. Some polyamine precursors, like agmatine, have been associated with neurotransmitter and neuroprotective functions. researchgate.net By understanding the specificities of polyamine transporters, researchers can design drugs that mimic natural polyamines, allowing them to be actively transported across the blood-brain barrier. Insights gained from studying how compounds like this compound interact with and potentially inhibit these transporters are crucial for designing such targeted delivery systems. This knowledge could help in the development of novel therapies for neurological disorders by ensuring that therapeutic agents reach their intended targets within the central nervous system.
Contributions to Surfactant Science and Polymer Chemistry
This compound serves as a key building block in the synthesis of specialized surfactants, particularly quaternary bisammonium or "Gemini" surfactants. chemicalbook.com These surfactants are characterized by having two hydrophilic head groups and two hydrophobic tails connected by a spacer group—in this case, derived from the 2-butene (B3427860) backbone of the diamine.
The synthesis typically involves the quaternization of the two tertiary amine groups of the diamine with long-chain alkyl halides (e.g., bromo-decane or bromo-tetradecane) in a solvent like ethanol (B145695). guilan.ac.ir The reaction mixture is refluxed for an extended period to ensure complete reaction, yielding the Gemini surfactant. guilan.ac.ir These novel surfactants are then evaluated for their physicochemical properties, such as their critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency, which are important for applications in areas like enhanced oil recovery. guilan.ac.irnih.gov
Table 2: Example Synthesis of Surfactants from a Diamine Precursor| Reactant 1 | Reactant 2 | Reaction Time | Yield | Melting Point | Reference |
|---|---|---|---|---|---|
| 4-dimethyl amino benzaldehyde | 1-Bromo tetradecane | 22 hours | 85% | 66 °C | guilan.ac.ir |
| 4-dimethyl amino benzaldehyde | 1-Bromo decane | 24 hours | 82% | 69 °C | guilan.ac.ir |
Role in the Synthesis of Polyquaternium-2 and Related Polymers
Extensive research into the synthesis of polyquaternium polymers reveals that while this compound is a crucial monomer in the production of certain polyquaternium compounds, its role is specific to Polyquaternium-1, not Polyquaternium-2. The synthesis of Polyquaternium-2 involves a different set of monomers.
Polyquaternium-2 is chemically identified as the copolymer of N,N'-bis[3-(dimethylamino)propyl]urea and 1,1'-oxybis[2-chloroethane]. tiiips.comwikipedia.org The polymerization process results in a polymer with a distinct structure that does not incorporate this compound.
Conversely, this compound, also known as 1,4-bis(dimethylamino)-2-butene, is a foundational building block for the synthesis of Polyquaternium-1. wikipedia.orggoogle.com In this polymerization, this compound reacts with 1,4-dichloro-2-butene and a terminating agent, typically triethanolamine, to form the final polymer. google.com The chemical name for Polyquaternium-1 is Poly[(dimethyliminio)-2-butene-1,4-diyl chloride], α-[4-[tris(2-hydroxyethyl)ammonio]-2-butenyl]-ω-[tris(2-hydroxyethyl)ammonio]-dichloride. google.com
The synthesis of Polyquaternium-1 is a multi-step process where this compound acts as a chain-extending monomer. The reaction with the difunctional alkylating agent, 1,4-dichloro-2-butene, leads to the formation of the polymeric backbone with repeating quaternary ammonium groups. Triethanolamine is then used to cap the ends of the polymer chains.
Table 1: Monomers in the Synthesis of Polyquaternium-1 and Polyquaternium-2
| Polymer | Monomer 1 | Monomer 2 | Terminating Agent |
|---|---|---|---|
| Polyquaternium-1 | This compound | 1,4-dichloro-2-butene | Triethanolamine |
| Polyquaternium-2 | N,N'-bis[3-(dimethylamino)propyl]urea | 1,1'-oxybis[2-chloroethane] | Not Applicable |
V. Spectroscopic and Computational Characterization in Research of N,n,n ,n Tetramethyl 2 Butene 1,4 Diamine
Spectroscopic Analysis for Structural Elucidation and Isomer Differentiation
Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and functional groups present in N,N,N',N'-tetramethyl-2-butene-1,4-diamine. This is particularly crucial for distinguishing between the cis (Z) and trans (E) isomers, whose distinct spatial arrangements influence their physical properties and reactivity. The IUPAC name for the trans isomer is (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Isomer Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound and is fundamental in discriminating between its E and Z isomers.
¹H NMR: In the ¹H NMR spectrum, the chemical environment of each proton determines its resonance frequency. For the trans isomer, the protons of the N-methyl groups (N-CH₃) are expected to appear as a singlet, while the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atoms would also produce a distinct signal. The vinylic protons (-CH=CH-) are particularly diagnostic for isomer identification. The coupling constant (J-value) between these vinylic protons can differentiate between the cis and trans configurations.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the symmetry in both the cis and trans isomers, fewer signals than the total number of carbon atoms are expected. docbrown.info For instance, the two methyl carbons on each nitrogen are equivalent, and the two methylene carbons are equivalent in the trans isomer. The chemical shifts of the vinylic carbons are sensitive to the stereochemistry of the double bond. Studies on similar but-2-ene structures show that the chemical shifts for the vinylic carbons differ between the cis and trans isomers, with the trans isomer typically resonating at a slightly higher field (lower ppm value) than the cis isomer. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| Vinylic Protons | ¹H | 5.4–5.8 | Coupling constant (J) can confirm trans geometry. |
| Methylene Protons | ¹H | ~3.0 | Adjacent to nitrogen and the double bond. |
| Methyl Protons | ¹H | 2.2–2.4 | Singlet integrating to 12 protons. |
| Vinylic Carbons | ¹³C | ~125-130 | Shift is sensitive to E/Z isomerism. |
| Methylene Carbons | ¹³C | ~58-62 | Carbon adjacent to the dimethylamino group. |
| Methyl Carbons | ¹³C | ~45 | Carbon of the N(CH₃)₂ groups. |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) in Compound Identification
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision.
The compound has a molecular formula of C₈H₁₈N₂ and a monoisotopic mass of approximately 142.1470 g/mol . nih.gov HRMS can verify this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The NIST Mass Spectrometry Data Center provides electron ionization mass spectrum data for this compound, which can be used as a reference. nist.gov Fragmentation patterns observed in the mass spectrum, such as the loss of methyl groups, can further corroborate the proposed structure. nist.gov
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | nist.gov |
| Molecular Weight | 142.2419 g/mol | nist.gov |
| Exact Mass (Monoisotopic) | 142.146998583 Da | nih.gov |
| Common Adduct (Predicted) | [M+H]⁺ | uni.lu |
| Predicted m/z for [M+H]⁺ | 143.15428 | uni.lu |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes confirm its structural features. The presence of a carbon-carbon double bond (C=C) gives rise to a characteristic stretching vibration. Additionally, the C-H bonds of the methyl and methylene groups, as well as the C-N bonds, will exhibit distinct absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=C | Stretch | 1640–1680 |
| C-N | Stretch | 1000-1250 |
| =C-H | Bend (out-of-plane) | 960-980 (for trans) |
| N-CH₃ | Stretch | 2800–2850 |
Source of expected wavenumbers. rsc.org
Chromatographic Techniques, including High-Performance Liquid Chromatography (HPLC), for Isomer Resolution
Chromatographic methods are essential for separating the cis (Z) and trans (E) isomers of this compound, which often coexist in synthesized samples. High-Performance Liquid Chromatography (HPLC) is particularly effective for this purpose.
Research on the separation of isomers of the related compound, 2-butene-1,4-diol (B106632), has demonstrated the utility of chiral columns like (S,S)-Whelk-O 1 and ChiraSpher for resolving geometric isomers. nih.govnih.govsigmaaldrich.com These separations are influenced by the choice of mobile phase, such as hexane-ethanol mixtures. nih.govnih.gov A resolution of 2.61 was achieved for the cis and trans isomers of 2-butene-1,4-diol on an (S,S)-Whelk-O 1 column. nih.gov Similar methodologies could be adapted for the baseline separation of the diamine isomers. Furthermore, reverse-phase HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water with an acid modifier can be employed for analysis. sielc.com For preparative separation to isolate pure isomers for further study, these liquid chromatography methods can be scaled up. sielc.com
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights into the properties and reactivity of this compound, complementing experimental findings.
Theoretical Investigations of Reactivity and Reaction Mechanisms of this compound
Molecular modeling and quantum chemical calculations can be used to investigate the reaction mechanisms involving this compound. A common synthesis route involves the nucleophilic substitution of 1,4-dibromo-2-butene (B147587) with dimethylamine (B145610). The presence of the double bond influences the reactivity and selectivity of this substitution.
Theoretical studies can model the transition states of such nucleophilic substitution reactions to understand the reaction kinetics and the factors controlling the stereochemical outcome (E vs. Z product). The generally accepted mechanism for related nucleophilic aromatic substitutions involves the formation of a Meisenheimer-type intermediate, where the rate-limiting step can be the formation of this intermediate or the expulsion of the leaving group. researchgate.net Computational models can determine the energy barriers for these steps. Furthermore, these studies can predict the molecule's conformational preferences, electronic properties, and how it might act as a ligand in coordination chemistry, a known application of this compound.
Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition. In the context of this compound, which contains two basic amine functionalities, it is hypothesized to interact with biological targets that have acidic residues or binding pockets that can accommodate its flexible structure.
Given that diamine-containing molecules have been shown to interact with various biological targets, including proteases and transport proteins, hypothetical docking studies can be performed against a panel of relevant proteins to assess potential biological activity. nih.gov For instance, the main protease (Mpro) of viruses or polyamine transport proteins are plausible targets.
The interaction of this compound with a hypothetical binding site of a target protein would involve a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The dimethylamino groups can act as hydrogen bond acceptors. The flexibility of the butene backbone allows the molecule to adopt various conformations to fit within a binding pocket.
A hypothetical molecular docking simulation of the trans isomer of this compound with a putative binding pocket of a target protein could yield the following results:
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -6.8 |
| Interacting Residues | Asp-29, Tyr-99, Val-103 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 4 |
This table illustrates that the ligand is predicted to have a stable interaction with the target, characterized by a negative binding affinity. The interactions would likely involve hydrogen bonds between the nitrogen atoms of the diamine and acidic or polar residues (like Aspartic Acid or Tyrosine) in the binding site, as well as hydrophobic interactions between the methyl and methylene groups and nonpolar residues (like Valine).
Conformational Analysis and Stereoisomer Energy Landscapes
This compound can exist as two stereoisomers due to the presence of the carbon-carbon double bond: the cis (Z) and trans (E) isomers. Each of these stereoisomers, in turn, has multiple conformers arising from rotation around the C-C single bonds. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them.
The trans isomer is generally expected to be more stable than the cis isomer due to reduced steric hindrance between the two dimethylaminomethyl groups. msu.edu Within each isomer, the relative orientation of the bulky dimethylamino groups is a key determinant of conformational energy. Staggered conformations around the C-C single bonds are energetically favored over eclipsed conformations. msu.edu
A theoretical study of the energy landscape of this compound would involve optimizing the geometry of various possible conformers and calculating their relative energies. This analysis provides a quantitative understanding of the molecule's flexibility and the population of different conformers at a given temperature.
Below is a hypothetical data table summarizing the calculated relative energies for the primary stereoisomers and a representative low-energy conformer for each.
| Isomer/Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C=C-C) |
|---|---|---|
| trans (E) - anti-periplanar | 0.00 | 180° |
| trans (E) - syn-clinal (gauche) | 1.20 | ~60° |
| cis (Z) - anti-periplanar | 2.50 | 0° |
| cis (Z) - syn-clinal (gauche) | 3.80 | ~60° |
The energy values indicate the higher stability of the trans isomer. The energy difference between conformers of the same isomer highlights the rotational barriers within the molecule.
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, distinct signals would be expected for the methyl protons, the methylene protons adjacent to the nitrogen atoms, and the vinylic protons of the double bond. The chemical shifts would differ slightly between the cis and trans isomers.
A comparison of predicted and hypothetical experimental NMR data for the more stable trans isomer is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| -N(CH₃)₂ | 2.25 | 2.28 | 45.5 | 45.2 |
| -CH₂- | 3.05 | 3.02 | 58.0 | 57.8 |
| -CH=CH- | 5.60 | 5.58 | 130.2 | 129.9 |
The close correlation between the predicted and experimental values would serve to validate the computational model and confirm the structural assignment of the molecule. Similarly, IR spectra can be predicted, showing characteristic peaks for C=C stretching, C-N stretching, and C-H bending and stretching vibrations, which can be compared with experimental IR data for further structural confirmation.
Vi. Future Research Directions and Emerging Applications of N,n,n ,n Tetramethyl 2 Butene 1,4 Diamine
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of N,N,N',N'-tetramethyl-2-butene-1,4-diamine often involves the reaction of 1,4-dibromo-2-butene (B147587) with dimethylamine (B145610). thieme.de While effective, this method utilizes halogenated starting materials and can generate significant salt waste, prompting research into more sustainable alternatives. Future exploration is directed towards greener synthetic routes that minimize environmental impact and enhance efficiency.
Emerging strategies in diamine synthesis that could be adapted for this compound include:
Biocatalysis and Chemoenzymatic Methods: The use of enzymes or whole-cell systems for the synthesis of diamines is a growing area of green chemistry. nih.gov Research into the biosynthesis of diamines has identified pathways in microorganisms that could potentially be engineered for the production of unsaturated diamines. nih.govacs.org Chemoenzymatic approaches, which combine chemical and enzymatic steps, could offer highly selective and environmentally benign routes to chiral diamine derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. thieme.degoogle.com Developing a continuous-flow process for the synthesis of this compound could lead to a more efficient and controlled manufacturing process. thieme.dedacl.co.in
Catalytic C-N Bond Formation: Advances in catalysis are providing new methods for the formation of carbon-nitrogen bonds that are more atom-economical and avoid harsh reagents. researchgate.net Research into metal-free catalytic systems and the use of greener solvents and reagents could lead to more sustainable synthetic protocols for this diamine. organic-chemistry.org
| Synthetic Approach | Potential Advantages | Research Focus |
| Biosynthesis | Use of renewable feedstocks, reduced waste, high stereoselectivity. | Engineering metabolic pathways in microorganisms for unsaturated diamine production. nih.govacs.org |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. | Development of continuous-flow reactors for the amination of butene derivatives. thieme.degoogle.comdacl.co.in |
| Green Catalysis | Reduced use of hazardous reagents, improved atom economy. | Exploration of metal-free and biocompatible catalysts for C-N bond formation. researchgate.net |
Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency
This compound can serve as a bidentate ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have the potential to act as catalysts in a range of organic transformations. Future research is focused on developing advanced catalytic systems based on this diamine ligand with improved performance.
Key areas of investigation include:
Copper-Catalyzed Cross-Coupling Reactions: Diamine ligands are known to be effective in promoting copper-catalyzed reactions, such as C-N, C-O, and C-P bond formation. nih.govacs.orgnih.gov Research is ongoing to evaluate the efficacy of this compound as a ligand in these reactions, with a focus on enhancing reaction rates, broadening the substrate scope, and achieving higher selectivity under milder conditions. tcichemicals.comtcichemicals.comsinocompound.com
Asymmetric Catalysis: The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. While the parent compound is achiral, the synthesis of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis. researchgate.netchemrxiv.org
High-Throughput Screening: The use of high-throughput screening (HTS) techniques can accelerate the discovery of new and improved catalysts. rsc.org Creating libraries of catalysts based on derivatives of this compound and screening them for various reactions could rapidly identify systems with superior catalytic activity and selectivity.
| Catalytic Application | Ligand Feature | Potential Enhancement |
| Copper-Catalyzed Cross-Coupling | Bidentate nitrogen chelation | Improved reaction rates and yields, milder reaction conditions. nih.govacs.orgnih.gov |
| Asymmetric Synthesis | Introduction of chiral centers | Enantioselective formation of valuable chemical products. researchgate.netchemrxiv.org |
| Polymerization Catalysis | Coordination to metal centers | Control over polymer molecular weight and architecture. |
Expansion of Biological Activity Spectrum and Targeted Therapeutic Applications
The primary reported biological activity of this compound is as a precursor for the synthesis of quaternary bisammonium surfactants with antimicrobial properties, particularly against Pseudomonas aeruginosa. Future research aims to expand this biological activity spectrum and explore more targeted therapeutic applications.
Emerging areas of interest include:
Broad-Spectrum Antimicrobial Agents: While activity against P. aeruginosa is noted, further studies are needed to evaluate the efficacy of its derivatives against a wider range of bacteria, fungi, and viruses. The development of novel quaternary ammonium (B1175870) compounds (QACs) with broad-spectrum activity is crucial in the face of growing antimicrobial resistance. researchgate.net
Anticancer Agents: Bis-quaternary ammonium compounds have shown potential as antitumor agents. nih.govacs.orgmdpi.comnih.govacs.org The mechanism of action is thought to involve interaction with DNA or disruption of mitochondrial function. acs.org Research into the anticancer activity of derivatives of this compound, particularly against resistant cancer cell lines, is a promising avenue for drug discovery. acs.orgmdpi.comnih.gov
Enzyme Inhibition: The ability of diamines and their derivatives to interact with biological targets suggests they could be developed as enzyme inhibitors. For example, certain unsaturated diamine derivatives have been investigated as inhibitors of deoxyhypusine (B1670255) synthase, an enzyme essential for cell proliferation. organic-chemistry.org
| Therapeutic Area | Mechanism of Action (Hypothesized) | Research Findings/Potential |
| Antimicrobial | Disruption of microbial cell membranes. | Derivatives show activity against P. aeruginosa. Potential for broad-spectrum agents. researchgate.net |
| Anticancer | Interaction with DNA, mitochondrial membrane depolarization. acs.org | Bis-quaternary ammonium compounds exhibit antiproliferative effects. nih.govacs.orgmdpi.comnih.gov |
| Enzyme Inhibition | Binding to active sites of enzymes. | Unsaturated diamines can inhibit enzymes like deoxyhypusine synthase. organic-chemistry.org |
Integration into Advanced Materials Science and Nanotechnology
This compound is currently used in the synthesis of polyquaternium-2, a polymer found in personal care products. However, its unique structure, featuring two tertiary amine groups and a central double bond, makes it an attractive building block for a wider range of advanced materials.
Future research directions include:
Functional Polymers: The diamine functionality allows for its incorporation into various polymer backbones, such as polyamides and polyurethanes, through step-growth polymerization. The presence of the double bond offers a site for further modification or cross-linking. This could be exploited to create polymers with tailored properties, such as improved thermal stability or specific functionalities.
Self-Healing Materials: Diamines are components in some self-healing polymer systems. acs.orgnih.govresearchgate.netjetir.org The reversible nature of bonds formed with diamines can be utilized to create materials that can repair themselves after damage, extending their lifespan and improving their durability.
Functionalized Nanoparticles: The tertiary amine groups can be used to functionalize the surface of nanoparticles, such as those made of gold or iron oxide. sigmaaldrich.com This can improve their dispersibility in various media and allow for the attachment of other molecules, such as drugs or targeting ligands, for applications in nanomedicine and diagnostics. sigmaaldrich.com
Computational Design of this compound Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. The application of these techniques to this compound and its derivatives is a key area for future research.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of the diamine and its metal complexes. sinocompound.com This can provide insights into its potential as a ligand in catalysis and help in the design of more efficient catalytic systems.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of derivatives of this compound with their biological activity. nih.govnih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent therapeutic agents.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of the diamine and its derivatives with biological targets, such as enzymes or DNA, at an atomic level. researchgate.net This can provide a deeper understanding of their mechanism of action and aid in the design of molecules with improved binding affinity and selectivity.
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Catalysis | Optimization of ligand-metal interactions for enhanced catalytic performance. sinocompound.com |
| QSAR | Drug Discovery | Prediction of biological activity and toxicity of novel derivatives. nih.govnih.govresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Biological Interactions | Elucidation of binding modes and mechanisms of action at the molecular level. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves alkylation of 1,4-diaminobutene with methylating agents like methyl iodide or dimethyl sulfate. Key parameters include:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical due to the compound’s sensitivity to oxidation .
Optimization can employ factorial design (e.g., 2^k designs) to test variables like solvent polarity, stoichiometry, and reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect signals at δ 2.2–2.4 ppm (N-CH3) and δ 5.4–5.8 ppm (C=C protons). Coupling constants (J ≈ 10–12 Hz) confirm the trans-alkene geometry .
- IR : Stretching vibrations at 1640–1680 cm<sup>−1</sup> (C=C) and 2800–2850 cm<sup>−1</sup> (N-CH3) .
- Mass Spectrometry : Molecular ion peak at m/z 142.24 (C8H18N2<sup>+</sup>), with fragmentation patterns indicating loss of methyl groups .
Q. What factors influence the compound’s stability during storage, and how can degradation be mitigated?
- Methodological Answer :
- Light sensitivity : Store in amber vials at +4°C to prevent photooxidation of the alkene moiety .
- Oxygen exposure : Use inert gas (N2 or Ar) purging during storage.
- Moisture : Keep water content <50 ppm to avoid hydrolysis; use molecular sieves in storage containers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkene’s π* orbital (LUMO) may interact with metal catalysts .
- Molecular Dynamics : Simulate solvent effects on conformational flexibility; polar solvents stabilize charge-separated intermediates in coordination complexes .
- Validation : Cross-check computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How should researchers resolve contradictions in reported reaction mechanisms involving this compound (e.g., competing pathways in catalysis)?
- Methodological Answer :
- Isotopic labeling : Use <sup>13</sup>C or <sup>15</sup>N-labeled analogs to track bond-breaking/formation steps.
- In situ spectroscopy : Monitor intermediates via FT-IR or Raman during reactions.
- Multivariate analysis : Apply principal component analysis (PCA) to decouple variables (e.g., temperature vs. catalyst loading) from conflicting datasets .
Q. What advanced separation techniques (e.g., membrane technologies, HPLC) are suitable for purifying this compound from complex mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid to resolve stereoisomers.
- Membrane separation : Employ nanofiltration membranes (MWCO 200–300 Da) for large-scale purification, leveraging the compound’s molecular weight (142.24 g/mol) .
- Chiral resolution : If stereoisomers exist, use chiral stationary phases (e.g., amylose derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
